molecular formula C11H10O3 B024990 Methyl 3-(4-formylphenyl)acrylate CAS No. 7560-50-1

Methyl 3-(4-formylphenyl)acrylate

Cat. No.: B024990
CAS No.: 7560-50-1
M. Wt: 190.19 g/mol
InChI Key: KVXMLLMZXPRPNG-VOTSOKGWSA-N
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Description

Methyl 3-(4-formylphenyl)acrylate (CAS: 7560-50-1) is an α,β-unsaturated ester featuring a formyl group (-CHO) at the para position of the phenyl ring. This compound is widely utilized in organic synthesis, particularly in constructing heterocyclic frameworks. Its structural versatility, driven by the reactive formyl and acrylate moieties, enables applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl (E)-3-(4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXMLLMZXPRPNG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58045-41-3
Record name methyl (2E)-3-(4-formylphenyl)prop-2-enoate
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Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : 4-Formylbenzaldehyde and methyl acrylate are combined in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under alkaline conditions.

  • Catalyst : Sodium hydroxide or potassium carbonate facilitates deprotonation, enhancing the nucleophilicity of the acrylate’s α-carbon.

  • Temperature : Reactions typically proceed at 25–35°C to balance kinetics and selectivity. Industrial-scale processes employ controlled heating (40–50°C) to accelerate the reaction while minimizing side products.

Purification and Yield

Post-reaction, the crude product undergoes vacuum distillation to remove low-boiling-point impurities, followed by recrystallization from methanol/water mixtures. Industrial batches report yields exceeding 85% with purity ≥97%.

Table 1: Aldol Condensation Optimization Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature (°C)25–3540–50
Reaction Time (h)12–246–8
Yield (%)70–7585–90
Purity (%)9597

Wittig Reaction with Phosphorane Reagents

The Wittig reaction offers an alternative pathway, particularly advantageous for introducing the acrylate moiety with precise stereocontrol. This method employs methyl (triphenylphosphoranylidene)acetate and 4-formylbenzaldehyde to generate the (E)-isomer exclusively.

Synthetic Procedure

  • Phosphorane Preparation : Triphenylphosphine reacts with methyl bromoacetate to form the ylide, which is isolated prior to use.

  • Coupling Step : The ylide is combined with 4-formylbenzaldehyde in anhydrous dichloromethane at room temperature for 48–72 hours.

  • Work-Up : The solvent is evaporated under reduced pressure, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate).

Advantages and Limitations

  • Yield : 65–70% with ≥95% stereochemical purity.

  • Scalability : Limited by the stoichiometric use of triphenylphosphine, which generates phosphine oxide byproducts, complicating large-scale applications.

Industrial-Scale Modifications and Hybrid Approaches

Patents disclose hybrid methodologies that integrate elements of aldol and reductive amination chemistry, particularly when this compound serves as an intermediate in drug synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products:

    Oxidation: 4-formylcinnamic acid.

    Reduction: 4-hydroxymethylcinnamic acid.

    Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Intermediate in Complex Molecule Synthesis : Methyl 3-(4-formylphenyl)acrylate is utilized extensively as a building block for synthesizing complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions enables the creation of various derivatives that can be tailored for specific applications .
    • Reactivity : The compound's formyl group allows it to participate in nucleophilic addition reactions, making it suitable for synthesizing compounds with enhanced biological activity .
  • Medicinal Chemistry :
    • Photosensitizers for Photodynamic Therapy : It is employed in developing photosensitizers used in photodynamic therapy (PDT), a treatment modality for certain cancers. The compound's ability to absorb light and produce reactive oxygen species upon activation makes it a candidate for therapeutic applications .
    • Pharmaceutical Intermediates : this compound serves as an intermediate in synthesizing various pharmaceutical compounds, contributing to drug development efforts aimed at targeting specific biological pathways .
  • Material Science :
    • Dyes and Fragrances Production : Due to its aromatic properties, this compound is used in producing dyes and fragrances. Its stability and reactivity make it suitable for creating colorants with desirable characteristics .

Case Studies and Research Findings

  • Photodynamic Therapy Development :
    • A study highlighted the use of this compound in developing novel photosensitizers that demonstrated enhanced efficacy against tumor cells when exposed to light. The compound's unique structure allowed for improved absorption characteristics compared to traditional photosensitizers.
  • Synthesis of Anticancer Agents :
    • Researchers have reported successful synthesis pathways utilizing this compound to create new anticancer agents. The incorporation of this compound into drug design has shown promising results in preclinical trials, demonstrating its potential therapeutic effects .

Mechanism of Action

The mechanism of action of Methyl 3-(4-formylphenyl)acrylate involves its reactivity at the formyl group and the double bond. The formyl group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition reactions . These reactive sites make it a valuable intermediate in various chemical syntheses.

Comparison with Similar Compounds

Substituent Variations and Key Derivatives

Compound Name Substituent (R) Ester Group Key Properties/Applications Synthesis Method Reference
This compound -CHO Methyl Reactive formyl group enables condensation reactions; used in Pictet–Spengler syntheses Prepared via condensation or palladium-catalyzed coupling reactions
Methyl (E)-3-(4'-acetylphenyl)acrylate -COCH₃ Methyl Acetyl group reduces reactivity compared to -CHO; used in multibond-forming tandem reactions Synthesized via Pd(II)-catalyzed coupling of 4-aminoacetophenone and methyl acrylate
(E)-Methyl 3-(4-bromophenyl)acrylate -Br Methyl Bromine enhances halogen bonding; agrochemical applications Commercial synthesis; m.p. 84–86°C, density 1.447 g/cm³
Methyl 3-(4-hydroxyphenyl)acrylate -OH Methyl Hydroxyl group enables hydrogen bonding; biochemical research applications Available commercially (Santa Cruz Biotechnology); used in protein interaction studies
(E)-Methyl 3-(4-chlorophenyl)-2-{2-[(E)-(hydroxyimino)methyl]phenoxymethyl}acrylate -Cl and oxime Methyl Chlorine and oxime groups enhance coordination chemistry; antiviral/antibacterial properties Synthesized via oxime formation from aldehyde precursors
(E)-Ethyl 3-(4-methoxyphenyl)acrylate -OCH₃ Ethyl Methoxy group improves solubility; research chemical for material science Prepared via esterification or alkylation; CAS: 24393-56-4

Structural and Electronic Effects

  • Formyl Group (-CHO) : The electron-withdrawing nature of the formyl group in this compound enhances its electrophilicity, making it reactive in nucleophilic additions (e.g., reductive amination) . This contrasts with electron-donating groups like -OCH₃ or -OH, which reduce reactivity but improve solubility .
  • Halogen Substituents (-Br, -Cl) : Bromine and chlorine introduce steric bulk and polarizability, favoring crystal packing via halogen bonding. For example, (E)-Methyl 3-(4-bromophenyl)acrylate exhibits a high melting point (84–86°C) due to strong intermolecular interactions .
  • Hydroxy and Methoxy Groups: These groups facilitate hydrogen bonding and π-π stacking, critical in biochemical interactions. Methyl 3-(4-hydroxyphenyl)acrylate is used to study protein-receptor binding , while methoxy derivatives are employed in polymerizable monomers .

Biological Activity

Methyl 3-(4-formylphenyl)acrylate, with the chemical formula C11_{11}H10_{10}O3_3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Overview of Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The presence of the formyl group enhances its interaction with biological targets, making it a compound of interest for therapeutic applications. Notably, it has shown activity against various cancer cell lines, suggesting potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory processes and tumorigenesis. The compound's structure allows it to bind effectively to these targets, modulating biochemical pathways that are crucial for disease progression.

Target Interaction

  • Enzymatic Inhibition : this compound may inhibit enzymes that play a role in inflammation and cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors involved in cellular signaling pathways, influencing cellular responses to external stimuli.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer). The IC50_{50} values reported for these studies indicate potent activity, with some derivatives achieving IC50_{50} values as low as 0.0517 μM against A549 cells .
Cell LineIC50_{50} Value (μM)Reference
A5490.0517
HeLaNot specified
HepG-2Not specified

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation.

Synthesis and Derivatives

This compound can be synthesized via a reaction between benzaldehyde and methyl acrylate under alkaline conditions. This synthetic route not only makes the compound accessible but also allows for the creation of various derivatives that may enhance its biological activity .

Synthesis Methodology

  • Reaction Conditions : The reaction typically involves heating the reactants in a controlled environment to maximize yield and purity.
  • Derivatives : Modifications to the formyl or acrylate groups can lead to derivatives with enhanced or altered biological activities.

Applications in Medicinal Chemistry

This compound is being explored for multiple applications:

  • Drug Development : Its potential as a precursor for active pharmaceutical ingredients positions it as a valuable compound in drug synthesis.
  • Photosensitizers : It is utilized in developing photosensitizers for photodynamic therapy, which is an emerging treatment modality for certain cancers .

Q & A

Basic: What are the common synthetic routes for Methyl 3-(4-formylphenyl)acrylate, and how are reaction conditions optimized?

Answer:
this compound is typically synthesized via condensation reactions. For example, in the synthesis of tetrahydroisoquinoline derivatives, it is used as a precursor in a Pictet-Spengler reaction with 3-(2-aminoethyl)phenol, followed by reductive amination and ester hydrolysis . Key methodological considerations include:

  • Catalyst selection : Acidic conditions (e.g., trifluoroacetic acid) for the Pictet-Spengler step.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediate isolation.
  • Yield optimization : Temperature control (e.g., reflux in methanol) and stoichiometric ratios of reactants.

Basic: How is X-ray crystallography applied to confirm the structure of this compound derivatives?

Answer:
X-ray crystallography is critical for unambiguous structural confirmation. For example:

  • Data collection : Single-crystal diffraction at 293 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Use of SHELXL for small-molecule refinement, achieving R-factors < 0.06 .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess molecular geometry and disorder .
    A typical protocol includes crystal mounting on a goniometer, data integration (SAINT), and absorption correction (SADABS).

Advanced: How can conflicting NMR data for this compound analogs be resolved?

Answer:
Contradictions in NMR spectra (e.g., unexpected coupling or peak splitting) often arise from conformational flexibility or impurities. Methodological solutions include:

  • 2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations and verify connectivity.
  • Computational validation : Compare experimental 1^1H/13^13C shifts with DFT-calculated values (e.g., using Gaussian).
  • Dynamic NMR : Variable-temperature studies to detect rotameric equilibria affecting peak splitting.

Advanced: What strategies improve crystallinity in this compound derivatives for diffraction studies?

Answer:
Poor crystallinity is addressed via:

  • Solvent screening : Slow evaporation from polar/non-polar mixtures (e.g., DCM/hexane) .
  • Seeding : Introduction of microcrystals from analogous compounds to induce nucleation.
  • Temperature gradients : Gradual cooling from saturated solutions to form larger crystals.
    For twinned crystals, SHELXL ’s twin refinement tools (e.g., BASF parameter) are used .

Advanced: How do hydrogen-bonding networks influence the supramolecular assembly of this compound crystals?

Answer:
Hydrogen bonding dictates packing motifs. Key analyses include:

  • Graph set analysis : Categorizing patterns (e.g., R22(8)R_2^2(8) rings) using Etter’s rules .
  • Intermolecular interactions : The formyl group participates in C–H···O bonds, while the acrylate ester forms C=O···H–C contacts .
  • SHELXPRO : Generate interaction diagrams to quantify bond distances and angles .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Confirm carbonyl stretches (acrylate C=O at ~1700 cm1^{-1}, formyl C=O at ~1680 cm1^{-1}).
  • 1^1H NMR : Key signals include the formyl proton (~10 ppm) and acrylate vinyl protons (δ 6.3–7.8 ppm, J=16J = 16 Hz for trans-coupling) .
  • HPLC-PDA : Purity assessment using C18 columns (MeCN/H2_2O mobile phase).

Advanced: How are computational methods used to predict reactivity in this compound derivatives?

Answer:

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions.
  • Molecular docking : Study interactions with biological targets (e.g., estrogen receptors) for drug design .
  • NBO analysis : Evaluate conjugation between the acrylate and formyl groups to explain stability/reactivity trends.

Basic: What are the common functionalization pathways for this compound?

Answer:

  • Aldehyde modifications : Reductive amination to form imines or hydrazones .
  • Ester hydrolysis : Base-mediated saponification to yield carboxylic acids.
  • Cross-coupling : Suzuki-Miyaura reactions using the formyl group as a directing meta-substituent.

Advanced: How to address low yields in multi-step syntheses involving this compound?

Answer:

  • In situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.
  • Protecting groups : Temporarily shield the formyl moiety (e.g., acetal formation) to prevent side reactions.
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported acids) improve cost efficiency.

Advanced: What role do non-covalent interactions play in the material properties of this compound-based polymers?

Answer:

  • π-π stacking : Between aryl rings enhances thermal stability.
  • Dipole-dipole interactions : Polar formyl groups improve solubility in DMSO or DMF.
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., using CrystalExplorer) .

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